molecular formula C15H22N2O B3088735 1-(4-Tert-butylbenzoyl)piperazine CAS No. 118630-34-5

1-(4-Tert-butylbenzoyl)piperazine

Cat. No.: B3088735
CAS No.: 118630-34-5
M. Wt: 246.35 g/mol
InChI Key: MHAUQEYAIMTARR-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)piperazine is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)c1ccc(CN2CCNCC2)cc1 . This represents a piperazine ring with a 4-tert-butylbenzyl group attached.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 52-56°C . The compound is sensitive to air .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Evaluation of Derivatives : The synthesis and characterization of various derivatives of piperazine compounds, including those related to 1-(4-Tert-butylbenzoyl)piperazine, have been extensively studied. These studies involve spectroscopic evidences, X-ray diffraction studies, and biological evaluations, highlighting their structural and functional versatility. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, emphasizing the compound's moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Applications

  • Antibacterial and Antifungal Activities : Research on piperazine derivatives, including those structurally similar to this compound, demonstrates their potential in antibacterial and antifungal applications. These compounds have been evaluated against various microorganisms, showing moderate to significant activities (Kulkarni et al., 2016).

Chemotherapeutic Potential

  • Cancer Cell Inhibition : Piperazine derivatives, including 1-benzhydryl-sulfonyl-piperazine derivatives, have shown promise as chemotherapeutic agents. They have been evaluated for their efficacy in inhibiting cancer cell proliferation, such as in the case of breast cancer cells, demonstrating significant inhibitory activity (Kumar et al., 2007).

Crystal Structure Analysis

  • Crystal Engineering and Analysis : The crystal structures of piperazine derivatives are crucial for understanding their chemical properties and potential applications. Studies include crystal engineering, Hirshfeld surface analysis, and DFT calculations to analyze the structures of various piperazine derivatives (Kumara et al., 2017).

Safety and Hazards

1-(4-Tert-butylbenzoyl)piperazine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Properties

IUPAC Name

(4-tert-butylphenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUQEYAIMTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217294
Record name [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118630-34-5
Record name [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118630-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl]-1-piperazinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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